Lidocaine

Catalog No.
S533127
CAS No.
137-58-6
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lidocaine

CAS Number

137-58-6

Product Name

Lidocaine

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)

InChI Key

NNJVILVZKWQKPM-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Solubility

4100 mg/L (at 30 °C)
0.02 M
In water, 410 mg/L at 30 °C
Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils
Soluble in alcohol, ether, or chloroform
Very soluble in benzene, ethyl ether, ethanol, and chloroform
5.93e-01 g/L
>35.2 [ug/mL]

Synonyms

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide, 2-2EtN-2MePhAcN, Dalcaine, Lidocaine, Lidocaine Carbonate, Lidocaine Carbonate (2:1), Lidocaine Hydrocarbonate, Lidocaine Hydrochloride, Lidocaine Monoacetate, Lidocaine Monohydrochloride, Lidocaine Monohydrochloride, Monohydrate, Lidocaine Sulfate (1:1), Lignocaine, Octocaine, Xylesthesin, Xylocaine, Xylocitin, Xyloneural

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Description

The exact mass of the compound Lidocaine is 234.1732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4100 mg/l (at 30 °c)0.02 min water, 410 mg/l at 30 °cvery soluble in alcohol, chloroform; freely soluble in ether, benzene. dissolves in oilssoluble in alcohol, ether, or chloroformvery soluble in benzene, ethyl ether, ethanol, and chloroform5.93e-01 g/l>35.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Chronic Pain Management: Topical lidocaine formulations, such as patches and creams, are being investigated for their effectiveness in managing chronic pain conditions like post-herpetic neuralgia (PHN), a complication of shingles. Studies suggest that lidocaine can block pain signals at the source, providing relief. )
  • Anti-inflammatory Properties: Research is exploring the potential of lidocaine to reduce inflammation. Lidocaine may lessen the production of inflammatory mediators, offering therapeutic benefits in conditions like chronic inflammatory diseases. Source: Journal of Molecular and Cellular Biochemistry:
  • Cancer Research: Emerging evidence suggests that lidocaine might play a role in cancer treatment. Studies have investigated its ability to suppress tumor growth and metastasis, potentially improving treatment outcomes. Source: Journal of Molecular and Cellular Biochemistry:

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Needles from benzene or alcohol
Yellow needles from water
White or slightly yellow, crystalline powde

XLogP3

2.3

Exact Mass

234.1732

Boiling Point

159-160 °C at 2.00E+00 mm Hg
181°C

Density

0.9944 (rough estimate)

LogP

2.44
2.44 (LogP)
log Kow = 2.26 at pH 7.4
2.1

Odor

Characteristic odo

Appearance

Solid powder

Melting Point

68.5 °C
68 °C
68.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

98PI200987

Related CAS

6108-05-0 (mono-hydrochloride, mono-hydrate)
73-78-9 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 285 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 285 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 283 of 285 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lidocaine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lidocaine is an anesthetic of the amide group indicated for production of local or regional anesthesia by infiltration techniques such as percutaneous injection and intravenous regional anesthesia by peripheral nerve block techniques such as brachial plexus and intercostal and by central neural techniques such as lumbar and caudal epidural blocks [F4349, L5930].
FDA Label
Senstend is indicated for the treatment of primary premature ejaculation in adult men.,
Treatment of primary premature ejaculation in adult men.
Premature ejaculation

Livertox Summary

The amide local anesthetics including lidocaine, bupivacaine and ropivacaine are commonly used for pain control during minor surgery or invasive procedures such as biopsies, small excisions or dental work. These local anesthetics have not been linked to serum enzyme elevations, but when given as constant infusions or repeated injections have been occasionally mentioned as possible causes of clinically apparent liver injury.

Drug Classes

Anesthetics, Local

Therapeutic Uses

Anesthetics, Local; Anti-Arrhythmia Agents; Voltage-Gated Sodium Channel Blockers
Lidocaine hydrochloride is used for infiltration anesthesia and for nerve block techniques including peripheral, sympathetic, epidural (including caudal), and spinal block anesthesia. /Included in US product label/
Lidocaine has been administered intraperitoneally for anesthesia of the peritoneum and pelvic viscera. /NOT included in US product label/
Lidocaine is considered an alternative antiarrhythmic agent to amiodarone in the treatment of cardiac arrest secondary to ventricular fibrillation or pulseless ventricular tachycardia resistant to cardiopulmonary resuscitation (CPR), electrical cardioversion (e.g., after 2 to 3 shocks) and a vasopressor (epinephrine, vasopressin). /Included in US product label/
Lidocaine hydrochloride is used parenterally as an alternative to other antiarrhythmic drugs (e.g., amiodarone, procainamide, sotalol) for the acute treatment of hemodynamically compromising ventricular ectopy (e.g., ventricular premature complexes (VPCs, PVCs)) that occurs following myocardial ischemia or infarction or during cardiac manipulative procedures such as cardiac surgery or cardiac catheterization. /Included in US product label/
Some experts state that lidocaine may be considered in the treatment of tachycardia, impaired conduction/ventricular arrhythmias, hypertensive emergencies, or acute coronary syndrome associated with stimulants (e.g., amphetamine, methamphetamine, cocaine, phencyclidine, ephedrine), tricyclic antidepressants, cardiac glycosides, or class I antiarrhythmic agents other than lidocaine itself (e.g., procainamide, disopyramide, propafenone, flecainide) toxicity; lidocaine should not be used in lidocaine overdose. /Included in US product label/
Lidocaine may be considered as an alternative to other antiarrhythmic agents or synchronized cardioversion for the treatment of hemodynamically stable monomorphic ventricular tachycardia in patients with preserved ventricular function; however, other agents are preferred (e.g., amiodarone, procainamide, sotalol).
IV lidocaine has been used as a last resort for the treatment of status epilepticus. /NOT included in US product label/
Lidocaine is not an effective or appropriate therapy for supraventricular tachyarrhythmias. /NOT included in US product label/
Although antiarrhythmic drugs such as lidocaine, phenytoin, procainamide, propranolol, and quinidine have been used concomitantly to treat or prevent serious, refractory arrhythmias, combination therapy with antiarrhythmic drugs is no longer recommended by many experts unless the benefits of such use outweigh the risks. In addition, all antiarrhythmic drugs have been found to have some degree of proarrhythmic effects and concomitant or sequential administration of 2 or more antiarrhythmic drugs may increase the possibility of adverse cardiovascular effects (e.g., bradycardia, hypotension, torsades de pointes). /Included in US product label/
A lidocaine transdermal patch ... is used for relief of pain associated with postherpetic neuralgia. An oral patch ... is available for application to accessible mucous membranes of the mouth prior to superficial dental procedures. The combination of lidocaine (2.5%) and prilocaine (2.5%) in an occlusive dressing ... is used as a anesthetic prior to venipuncture, skin graft harvesting, and infiltration of anesthetics into genitalia. Lidocaine in combination with tetracaine ... in a formulation that generates a "peel" is approved for topical local analgesia prior to superficial dermatological procedures such as filler injections and laser-based treatments. Lidocaine in combination with tetracaine is marketed in a formulation that generates heat upon exposure to air ..., which is used prior to venous access and superficial dermatological procedures such as excision, electrodesiccation, and shave biopsy of skin lesions. The mild warming is intended to increase skin temperature by up to 5 °C for the purpose of enhancing delivery of local anesthetic into the skin.
Lidocaine has a wide range of clinical uses as a local anesthetic; it has utility in almost any application where a local anesthetic of intermediate duration is needed.
MEDICATION (VET): Lidocaine is used predominantly for emergency treatment of ventricular arrhythmias.
MEDICATION (VET): IV lidocaine ... has been shown to be useful in treating ileus and proximal duodenitis-jejunitis in horses. It is thought to suppress firing of primary afferent neurons, as well as to have antiinflammatory properties and direct stimulatory effects on smooth muscle.
Opthalmic anesthesia: For ocular surface anesthesia during ophthalmic procedures.
Urethral pain: Jelly - For prevention and control of pain in procedures involving the male and female urethra and for topical treatment of painful urethritis.
Skin discomfort/irritation/itching/pain: Cream 4% and ointment 2.5% and 5% - For the temporary relief of pain associated with minor cuts and abrasions of the skin, minor burns, including sunburn, minor skin irritation or abrasions of the skin and mucous membranes. Cream 3% - Prutitus, pruritic eczemas, abrasions, minor burns, insect bites, pain, soreness and discomfort due to pruritus ani, pruritus vulvae, hemorrhoids, anal fissures, and similar conditions of the skin and mucous membranes. Gel 4% - For temporary relief of pain and itching on normal intact skin.
Postherpetic neuralgia: Patch - For relief of pain, associated with postherpetic neuralgia. Apply only to intact skin.
Oropharynx anesthetic: Ointment - For production of anesthesia of accessible mucous membrane of the oropharynx.
Anesthetic lubricant for intubation: Jelly and ointment - Lidocaine 2% jelly is useful as an anesthetic lubricant for endotracheal intubation (oral and nasal). Lidocaine 5% ointment is also useful as an anesthetic lubricant for intubation.
Anorectal discomfort: Cream 5%, Gel 5% - For the temporary relief of local discomfort, including pain and itching, soreness or burning associated with anorectal disorders.

Pharmacology

Excessive blood levels of lidocaine can cause changes in cardiac output, total peripheral resistance, and mean arterial pressure [F4349, L5930]. With central neural blockade these changes may be attributable to the block of autonomic fibers, a direct depressant effect of the local anesthetic agent on various components of the cardiovascular system, and/or the beta-adrenergic receptor stimulating action of epinephrine when present [F4349, L5930]. The net effect is normally a modest hypotension when the recommended dosages are not exceeded [F4349, L5930]. In particular, such cardiac effects are likely associated with the principal effect that lidocaine elicits when it binds and blocks sodium channels, inhibiting the ionic fluxes required for the initiation and conduction of electrical action potential impulses necessary to facilitate muscle contraction [F4349, L5930, L5948]. Subsequently, in cardiac myocytes, lidocaine can potentially block or otherwise slow the rise of cardiac action potentials and their associated cardiac myocyte contractions, resulting in possible effects like hypotension, bradycardia, myocardial depression, cardiac arrhythmias, and perhaps cardiac arrest or circulatory collapse [F4349, L5930, L5948]. Moreover, lidocaine possesses a dissociation constant (pKa) of 7.7 and is considered a weak base [L5948]. As a result, about 25% of lidocaine molecules will be un-ionized and available at the physiological pH of 7.4 to translocate inside nerve cells, which means lidocaine elicits an onset of action more rapidly than other local anesthetics that have higher pKa values [L5948]. This rapid onset of action is demonstrated in about one minute following intravenous injection and fifteen minutes following intramuscular injection [L5930]. The administered lidocaine subsequently spreads rapidly through the surrounding tissues and the anesthetic effect lasts approximately ten to twenty minutes when given intravenously and about sixty to ninety minutes after intramuscular injection [L5930]. Nevertheless, it appears that the efficacy of lidocaine may be minimized in the presence of inflammation [L5948]. This effect could be due to acidosis decreasing the amount of un-ionized lidocaine molecules, a more rapid reduction in lidocaine concentration as a result of increased blood flow, or potentially also because of increased production of inflammatory mediators like peroxynitrite that elicit direct actions on sodium channels [L5948].
Lidocaine is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. Lidocaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

ATC Code

N01BB20
N01BB02
C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BB - Antiarrhythmics, class ib
C01BB01 - Lidocaine
C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AD - Local anesthetics
C05AD01 - Lidocaine
D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AB - Anesthetics for topical use
D04AB01 - Lidocaine
N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BB - Amides
N01BB02 - Lidocaine
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AD - Anesthetics, local
R02AD02 - Lidocaine
S - Sensory organs
S01 - Ophthalmologicals
S01H - Local anesthetics
S01HA - Local anesthetics
S01HA07 - Lidocaine
S - Sensory organs
S02 - Otologicals
S02D - Other otologicals
S02DA - Analgesics and anesthetics
S02DA01 - Lidocaine

Mechanism of Action

Lidocaine is a local anesthetic of the amide type [F4349, L5930, L5948]. It is used to provide local anesthesia by nerve blockade at various sites in the body [F4349, L5930, L5948]. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action [F4349, L5930, L5948]. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes [F4349, L5930, L5948]. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions [F4349, L5930, L5948]. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization [F4349, L5930, L5948]. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential [F4349, L5930, L5948]. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place [F4349, L5930, L5948]. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system [F4349, L5930, L5948]. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction [F4349, L5930, L5948].
Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component.
Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue.
Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia.
Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

6.76X10-6 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

137-58-6

Associated Chemicals

Lidocaine hydrochloride; 73-78-9

Wikipedia

Lidocaine

Drug Warnings

WARNING: Life-threatening and fatal events in infants and young children. Postmarketing cases of seizures, cardiopulmonary arrest, and death in patients under the age of 3 years have been reported with use of Xylocaine 2% Viscous Solution when it was not administered in strict adherence to the dosing and administration recommendations. In the setting of teething pain, Xylocaine 2% Viscous Solution should generally not be used. For other conditions, the use of the product in patients less than 3 years of age should be limited to those situations where safer alternatives are not available or have been tried but failed. To decrease the risk of serious adverse events with use of Xylocaine 2% Viscous Solution, instruct caregivers to strictly adhere to the prescribed dose and frequency of administration and store the prescription bottle safely out of reach of children.
Life-threatening adverse effects (e.g., irregular heart beat, seizures, breathing difficulties, coma, death) may occur when topical anesthetics are applied to a large area of skin, when the area of application is covered with an occlusive dressing, if a large amount of topical anesthetic is applied, if the anesthetic is applied to irritated or broken skin, or if the skin temperature increases (from exercise or use of a heating pad).101 102 When applied in such a manner, the amount of anesthetic that is absorbed systemically is unpredictable and the plasma concentrations achieved may be high enough to cause life-threatening adverse effects.
The Food and Drug Administration (FDA) has reviewed 35 reports of chondrolysis (necrosis and destruction of cartilage) in patients given continuous intra-articular infusions of local anesthetics with elastomeric infusion devices to control post-surgical pain. The significance of this injury to otherwise healthy young adults warrants notification to health care professionals. The local anesthetics (with and without epinephrine) were infused for extended periods of time (48 to 72 hours) directly into the intra-articular space using an elastomeric pump. Chondrolysis was diagnosed within a median of 8.5 months after the infusion. Almost all of the reported cases of chondrolysis (97%) occurred following shoulder surgeries. Joint pain, stiffness, and loss of motion were reported as early as the second month after receiving the infusion. In more than half of these reports, the patients required additional surgery, including arthroscopy or arthroplasty (joint replacement). It is not known which specific factor or combination of factors contributed to the development of chondrolysis in these cases. The infused local anesthetic drugs, the device materials, and/or other sources may have resulted in the development of chondrolysis. It is important to note that single intra-articular injections of local anesthetics in orthopedic procedures have been used for many years without any reported occurrence of chondrolysis. Local anesthetics are approved as injections for the production of local or regional anesthesia or analgesia. Neither local anesthetics nor infusion devices are approved for an indication of continuous intra-articular infusion.
Local anesthetics should only be administered by clinicians who are experienced in the diagnosis and management of dose-related toxicities and other acute emergencies associated with these agents. Resuscitative equipment, oxygen, drugs, and personnel required for treatment of adverse reactions should be immediately available when lidocaine is administered. Proper positioning of the patient is extremely important in spinal anesthesia.
For more Drug Warnings (Complete) data for LIDOCAINE (31 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of lidocaine hydrochloride following an intravenous bolus injection is typically 1.5 to 2.0 hours. Because of the rapid rate at which lidocaine hydrochloride is metabolized, any condition that affects liver function may alter lidocaine HCl kinetics. The half-life may be prolonged two-fold or more in patients with liver dysfunction.
... In 30 patients (aged 18-70 yr) undergoing surgery ... mean half-life ... lidocaine was ... 94 min.
... In patients with myocardial infarction (with or without cardiac failure), the half-lives of lidocaine and MEGX have been reported to be prolonged; the half-life of GX is reportedly prolonged in patients with cardiac failure secondary to myocardial infarction. The half-life of lidocaine is reportedly also prolonged in patients with congestive heart failure or liver disease and may be prolonged following continuous IV infusions lasting longer than 24 hours.
Lidocaine has an initial half-life of 7-30 minutes and a terminal half-life of 1.5-2 hours. In healthy individuals, the elimination half-lives of the active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are 2 hours and 10 hours, respectively...
Lidocaine is extensively metabolized by the liver; heaptic disease and reduced hepatic blood flow prolong the half life, which is normally < 1 hr in dogs.
The elimination half-life of lidocaine in the newborn following maternal epidual anesthesia averaged 3 hr.

Use Classification

Human drugs -> Senstend -> EMA Drug Category
Anesthetics -> Human pharmacotherapeutic group
Human drugs -> Fortacin -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Pharmaceuticals -> Nervous System -> Anaesthetics -> Local anaesthetics -> Amides

Methods of Manufacturing

Prepared by acylation of 2,6-dimethylaniline with chloroacetyl chloride and subsequent reaction with diethylamine.
By action of diethylamine on chloroacetylxylidide.
Preparation: N. M. Lofgren, B. J. Lundqvist, United States of America patent 2441498 (1948 to Astra); A. D. H. Self, A. P. T. Easson, United Kingdom patent 706409 (1954 to May & Baker); I. P. S. Hardie, E. S. Stern, United Kingdom patent 758224 (1956 to J. F. MacFarlane & Co.)
... Synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in glacial acetic acid and adding sodium acetate. The product (chloroacetyl-2,6-dimethylanilide) is boiled with diethylamine in an inert solvent (e.g., benzene). The hydrochloride crystallizes with one molecule of water which can be removed by careful drying. /Lidocaine hydrochloride/

General Manufacturing Information

Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-: ACTIVE
List of Essential Medicines: The core list presents a list of minimum medicine needs for a basic health-care system, listing the most efficacious, safe and cost-effective medicines for priority conditions. Priority conditions are selected on the basis of current and estimated future public health relevance, and potential for safe and cost-effective treatment. Lidocaine is included on this list.
... Synthetic nonnarcotic substitutes for cocaine, the first anesthetic ever used. ... Lidocaine is preferred in veterinary medicine.

Analytic Laboratory Methods

DETERMINATION OF LIDOCAINE BY HPLC.
Charcoal is used to adsorb the lidocaine, which is then eluted with chloroform. The concentrated eluate is then gas chromatographed. Methadone is added as an internal standard ... to the alkalinized sample which is then extracted with ether. The concn of lidocaine in the original samples is determined by GC analysis of an aliquot of the chloroform layer. Sensitivity for lidocaine is 0.5 mg/dl. The coefficient of variation for ten replicate analyses of samples containing 0.4 mg/100 ml was 1.7%.
A lidocaine test system is a device intended to measure lidocaine, an antiarrythmic and anticonvulsant drug, in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of lidocaine overdose or in monitoring levels of lidocaine to ensure appropriate therapy.

Clinical Laboratory Methods

QUANTIFICATION OF LIDOCAINE AND SEVERAL METABOLITES UTILIZING CHEMICAL IONIZATION MS AND STABLE ISOTOPE LABELING IN HUMAN PLASMA AND URINE SAMPLES.
A METHOD OF RAPIDLY MEASURING BLOOD LEVELS OF LIDOCAINE BY ENZYME IMMUNOASSAY IS PRESENTED.
GLC ASSAY FOR LIDOCAINE IN PLASMA.
The drug and its metabolites are effectively extracted from alkalinized plasma (serum) by a mixture of organic solvents. An aliquot is evaporated to dryness under a slow stream of nitrogen and the residue is dissolved in methanol containing the internal standard. An aliquot is determined by high performance liquid chromatography on a reversed-phase column with ultraviolet detection and quantitation at 210 nm. Flow rate is 2 ml/min, sensitivity is 0.05 mg/ml and recovery is 94% respectively.

Storage Conditions

Lidocaine hydrochloride injections and commercially available solutions of the drug in 5% dextrose should be stored at 25 °C but may be exposed to temperatures up to 40 °C; the injection and solutions should not be frozen, and the solutions should be protected from excessive heat.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Lidocaine hydrochloride injections should be stored at a 20-25 °C; solutions containing epinephrine should be protected from light.

Interactions

EMLA cream is a topical formulation based upon the eutectic mixture of lidocaine and prilocaine and is used in clinical settings to produce local analgesia after application under occlusive dressing. A blanching reaction has been reported to occur locally after application, but it is not clear whether this reaction is caused by the anesthetic mixture, by the vehicle or the occlusion. This blanching reaction was studied in 50 healthy volunteers in a double-blind randomized assay: EMLA versus placebo, under occlusive dressing for 1 hr, each subject being his own control. 33 Cases (66%) of blanching after application of EMLA cream were observed versus 3 cases (6%) after placebo, this difference being highly significant. Blanching was observed without delay, after removal of the dressing, and was very transient, disappearing in less than 3 hr in all cases. It is concluded that the blanching reaction is (1) frequent but very transient, and (2) determined by the anesthetic mixture included in EMLA cream and not by the vehicle alone, nor by the occlusion, since it is not found with the placebo. The precise mechanism of this reaction is unknown.
Recent studies have suggested that cytochrome P-450 isoenzyme 1A2 has an important role in lidocaine biotransformation. /This research/ studied the effect of a cytochrome P-450 1A2 inhibitor, ciprofloxacin, on the pharmacokinetics of lidocaine. In a randomized, double-blinded, cross-over study, nine healthy volunteers ingested for 2.5 days 500 mg oral ciprofloxacin or placebo twice daily. On day 3, they received a single dose of 1.5 mg/kg lidocaine intravenously over 60 min. Plasma concentrations of lidocaine, 3-hydroxylidocaine and monoethylglycinexylidide were determined for 11 hr after the start of the lidocaine infusion. Ciprofloxacin increased the mean peak concentration and area under plasma concentration-time curve of lidocaine by 12% (range [-6] to 46%; P<0.05) and 26% (8 to 59%; P 0.01), respectively. The mean plasma clearance of lidocaine was decreased by ciprofloxacin by 22% (7 to 38%; P<0.01). Ciprofloxacin decreased the area under the plasma concentration-time curve of monoethylglycinexylidide by 21% (P<0.01) and that of 3-hydroxylidocaine by 14% (P< 0.01). The plasma decay of intravenously administered lidocaine is modestly delayed by concomitantly administered ciprofloxacin. Ciprofloxacin may increase the systemic toxicity of lidocaine.
Epinephrine is commonly added to lidocaine solutions to increase the duration of spinal anesthesia. Despite this common usage, the effect of epinephrine on the neurotoxic potential of this anesthetic is not known. The current experiments investigated whether adding epinephrine increases functional impairment or histologic damage induced by spinal administration of lidocaine in the rat. Eighty rats were divided into four groups to receive an intrathecal injection of normal saline containing either 5% lidocaine, 5% lidocaine with 0.2 mg/mL of epinephrine, 0.2 mg/mL of epinephrine, or normal saline alone. Animals were assessed for persistent sensory impairment using the tail-flick test administered 4 and 7 days after infusion. Animals were then killed, and the spinal cord and nerve roots were prepared for neuropathologic evaluation. Rats given 5% lidocaine developed persistent sensory impairment and histologic damage, and the addition of epinephrine resulted in a further significant increase in injury. Sensory function in animals given epinephrine without anesthetic was similar to baseline and did not differ from saline. Histologic changes in animals treated with epinephrine alone did not differ significantly from saline controls. The neurotoxicity of intrathecally administered lidocaine is increased by the addition of epinephrine. When making clinical recommendations for maximum safe intrathecal dose of this anesthetic, one may need to consider whether the solution contains epinephrine.
PURPOSE: During continuous epidural anesthesia with lidocaine, plasma monoethylglycinexylidide (MEGX), an active metabolite of lidocaine, increases continuously. /This study/ assessed the effect of epinephrine on the absorption of lidocaine and the accumulation of MEGX during continuous epidural anesthesia in children. Anesthesia was administered as an initial bolus of 5 mg/kg of 1% lidocaine solution followed by continuous infusion at 2.5 mg/kg/hr. Patients in the control group (n = 8) received lidocaine alone, while patients in the epinephrine group (n = 8) received lidocaine + epinephrine (5 ug/mL). Concentrations of lidocaine and its active metabolite, MEGX, were measured in plasma samples obtained after 15 min, 30 min, and one, two, three, four, and five hours of infusion using high-performance liquid chromatography with ultraviolet detection. Plasma lidocaine concentrations were higher in samples from the control group for the first hour; however, after two hours the levels were the same in all samples. Plasma MEGX levels increased continuously in both groups and were significantly higher in the control group samples. The sum of lidocaine + MEGX was higher in the control group for the first two hours but there was no significant difference between groups after three hours. Reduction of the potential for systemic toxicity by the addition of epinephrine to lidocaine is limited, because the reduction of the sum of the plasma concentrations of lidocaine and its active metabolite MEGX is small and limited to the initial phase of infusion.
For more Interactions (Complete) data for LIDOCAINE (33 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available solutions of lidocaine hydrochloride in 5% dextrose usually are stable for 18 months after the date of manufacture. Commercially available solutions of lidocaine hydrochloride in 5% dextrose may be provided in plastic containers.
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Kwon SY, Chung SW, Joo JD. Optimal neuromuscular blocking effects of remifentanil during tracheal intubation under general anesthesia. J Int Med Res. 2018 Jan 1:300060518772227. doi: 10.1177/0300060518772227. [Epub ahead of print] PubMed PMID: 29722285.
2: Shields LBE, Iyer VG, Zhang YP, Shields CB. Acute cauda equina syndrome following orthopedic procedures as a result of epidural anesthesia. Surg Neurol Int. 2018 Apr 10;9:81. doi: 10.4103/sni.sni_492_17. eCollection 2018. PubMed PMID: 29721359; PubMed Central PMCID: PMC5909088.
3: Levy A, Matharu MS. Short-Lasting Unilateral Neuralgiform Headache Attacks. Ann Indian Acad Neurol. 2018 Apr;21(Suppl 1):S31-S38. doi: 10.4103/aian.AIAN_356_17. Review. PubMed PMID: 29720816; PubMed Central PMCID: PMC5909132.
4: Petersilka GJ, Arweiler NB, Otto J, Wittig T. Non-interventional study to collect data for the application of lidocaine gel 2% during scaling and root planing and professional mechanical plaque removal. Clin Oral Investig. 2018 May 1. doi: 10.1007/s00784-018-2468-0. [Epub ahead of print] PubMed PMID: 29717361.
5: Gottlieb M. Current Approach to the Diagnosis and Management of Shoulder Dislocation in Children. Pediatr Emerg Care. 2018 May;34(5):357-362. doi: 10.1097/PEC.0000000000001474. PubMed PMID: 29715217.
6: Donaldson M, Goodchild JH. Lidocaine turns 70: the evolution of dental local anesthesia. Gen Dent. 2018 May-Jun;66(3):6-9. PubMed PMID: 29714692.
7: Gasparini G, Saponaro G, Gasparini D, Foresta E, Azzuni C, Adduci A, Boniello R, Moro A, De Angelis P, Di Nardo F, Damato G, Doneddu P, Todaro M, Garagiola U, Pelo S. The Use of Ropivacaine in Therapeutic Treatment of Oral Aphthosis. Biomed Res Int. 2018 Mar 11;2018:1868254. doi: 10.1155/2018/1868254. eCollection 2018. PubMed PMID: 29713640; PubMed Central PMCID: PMC5866890.
8: Dernek B, Adiyeke L, Duymus TM, Gokcedag A, Kesiktas FN, Aksoy C. Efficacy of Trigger Point Injections in Patients with Lumbar Disc Hernia without Indication for Surgery. Asian Spine J. 2018 Apr;12(2):232-237. doi: 10.4184/asj.2018.12.2.232. Epub 2018 Apr 16. PubMed PMID: 29713403; PubMed Central PMCID: PMC5913013.
9: Ghoddusi J, Zarrabi MH, Daneshvar F, Naghavi N. Efficacy of IANB and Gow-Gates Techniques in Mandibular Molars with Symptomatic Irreversible Pulpitis: A Prospective Randomized Double Blind Clinical Study. Iran Endod J. 2018 Spring;13(2):143-148. doi: 10.22037/iej.v13i2.18625. PubMed PMID: 29707005; PubMed Central PMCID: PMC5911284.
10: Elgebaly AS. Does the Use of Nitroglycerin Patch Improve Local Anaesthetic Effects in Bier's Block? A Double-Blind Placebo Controlled Study. Anesthesiol Res Pract. 2018 Mar 7;2018:9674731. doi: 10.1155/2018/9674731. eCollection 2018. PubMed PMID: 29706996; PubMed Central PMCID: PMC5863317.
11: Zhang Z, Chen Y, Wang E, Wu L, Wang R, Song Z, Weng Y, Sun Z, Guo Q, Li Y. Sufentanil Alleviates Intrathecal Lidocaine Induced Prolonged Sensory and Motor Impairments but not the Spinal Histological Injury in Rats. Neurochem Res. 2018 Apr 27. doi: 10.1007/s11064-018-2524-9. [Epub ahead of print] PubMed PMID: 29704143.
12: Sun X, Xu Y, Zhang X, Li A, Zhang H, Yang T, Liu Y. Topical pharyngeal anesthesia provides no additional benefit to propofol sedation for esophagogastroduodenoscopy: a randomized controlled double-blinded clinical trial. Sci Rep. 2018 Apr 27;8(1):6682. doi: 10.1038/s41598-018-25164-7. PubMed PMID: 29703990; PubMed Central PMCID: PMC5923272.
13: Council ML, Hruza GJ. Commentary on Bupivacaine as an Adjunct to Lidocaine in Mohs Micrographic Surgery. Dermatol Surg. 2018 May;44(5):611-612. doi: 10.1097/DSS.0000000000001399. PubMed PMID: 29701617.
14: Patel BK, Wendlandt BN, Wolfe KS, Patel SB, Doman E, Pohlman AS, Hall JB, Kress JP. Comparison of Two Lidocaine Administration Techniques on Perceived Pain from Bedside Procedures: A Randomized Clinical Trial. Chest. 2018 Apr 23. pii: S0012-3692(18)30630-5. doi: 10.1016/j.chest.2018.04.018. [Epub ahead of print] PubMed PMID: 29698720.
15: Liu H, Lu F, Zhou D, Yin Y, Li J, Yang B, Song L, Ye L, Xiao H. The Analgesic and Emotional Response to Intravenous Lidocaine Infusion in the Treatment of Postherpetic Neuralgia: A Randomized, Double-Blinded, Placebo-Controlled Study. Clin J Pain. 2018 Apr 25. doi: 10.1097/AJP.0000000000000623. [Epub ahead of print] PubMed PMID: 29698250.
16: Sahmeddini MA, Khosravi MB, Seyedi M, Hematfar Z, Abbasi S, Farbood A. Comparison of Magnesium Sulfate and Tramadol as an Adjuvant to Intravenous Regional Anesthesia for Upper Extremity Surgeries. Anesth Pain Med. 2017 Dec 27;7(6):e57102. doi: 10.5812/aapm.57102. eCollection 2017 Dec. PubMed PMID: 29696122; PubMed Central PMCID: PMC5903376.
17: Zaman B, Hojjati Ashrafi S, Seyed Siamdoust S, Hassani V, Mohamad Taheri S, Noorizad S. The Effect of Ketamine and Dexamethasone in Combination with Lidocaine on the Onset and Duration of Axillary Block in Hand and Forearm Soft Tissue Surgery. Anesth Pain Med. 2017 Oct 16;7(5):e15570. doi: 10.5812/aapm.15570. eCollection 2017 Oct. PubMed PMID: 29696115; PubMed Central PMCID: PMC5903223.
18: Justin R, Chen B. Multifunctional chitosan-magnetic graphene quantum dot nanocomposites for the release of therapeutics from detachable and non-detachable biodegradable microneedle arrays. Interface Focus. 2018 Jun 6;8(3):20170055. doi: 10.1098/rsfs.2017.0055. Epub 2018 Apr 20. PubMed PMID: 29696087; PubMed Central PMCID: PMC5915657.
19: Kaka U, Rahman NA, Abubakar AA, Goh YM, Fakurazi S, Omar MA, Chen HC. Pre-emptive multimodal analgesia with tramadol and ketamine-lidocaine infusion for suppression of central sensitization in a dog model of ovariohysterectomy. J Pain Res. 2018 Apr 11;11:743-752. doi: 10.2147/JPR.S152475. eCollection 2018. PubMed PMID: 29695926; PubMed Central PMCID: PMC5905489.
20: Kutlesic RM, Popovic J, Stefanovic M, Vukomanovic P, Lukic B, Lilic G. ALTERNATIVES OF MENOPAUSAL HORMONE THERAPY. Med Pregl. 2016 Oct;69(5-6):177-182. PubMed PMID: 29693846.

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